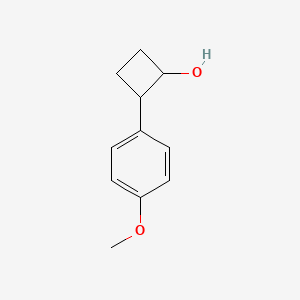

2-(4-Methoxyphenyl)cyclobutan-1-ol

Description

Overview of Cyclobutane (B1203170) Ring Systems in Organic Chemistry

Cyclobutane, a four-membered cycloalkane, is a fundamental motif in organic chemistry, primarily characterized by its significant ring strain. nih.gov This strain arises from the deviation of its bond angles from the ideal sp³ hybridization angle of 109.5°, leading to angle strain and torsional strain. This inherent strain makes cyclobutane rings susceptible to various ring-opening reactions, rendering them valuable synthetic intermediates. researchgate.net

The construction of the cyclobutane skeleton can be achieved through several synthetic methods, with [2+2] cycloadditions being one of the most prominent. harvard.eduresearchgate.net These reactions, often photochemically induced, involve the joining of two alkene units to form the four-membered ring. harvard.eduresearchgate.net Other methods for synthesizing cyclobutanes include ring expansion of cyclopropanes and intramolecular cyclization reactions. harvard.eduorganic-chemistry.org The presence of substituents on the cyclobutane ring can significantly influence its properties and reactivity, making substituted cyclobutanes versatile building blocks in the synthesis of complex molecules and natural products. nih.govnih.gov

Significance of Hydroxy-Substituted Cyclobutanes in Synthetic Strategies

Cyclobutanols, which are cyclobutanes bearing a hydroxyl (-OH) group, are of particular interest in synthetic organic chemistry. ontosight.aiwikipedia.org The hydroxyl group not only introduces polarity and a site for further functionalization but also influences the reactivity of the cyclobutane ring. Cyclobutanols can be synthesized through methods such as the reduction of cyclobutanones or the hydration of cyclobutenes. ontosight.aigeorganics.sk

A key aspect of cyclobutanol (B46151) chemistry is their propensity to undergo ring-opening reactions, driven by the release of ring strain. researchgate.net These reactions can be initiated through various means, including acid or base catalysis, or through the use of transition metals. researchgate.netacs.org The ring-opening of cyclobutanols provides access to a range of linear, functionalized molecules that might be challenging to synthesize through other routes. researchgate.net For instance, the oxidative ring expansion of cyclobutanols can lead to the formation of functionalized 1,2-dioxanes. acs.org Furthermore, the stereochemistry of the hydroxyl group and other substituents on the cyclobutane ring can direct the outcome of these reactions, allowing for stereocontrolled synthesis. nih.gov

Contextualization of the 4-Methoxyphenyl (B3050149) Moiety in Chemical Research

The 4-methoxyphenyl group, also known as the p-anisyl group, is a common substituent in organic and medicinal chemistry. It consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH₃) at the para position. The methoxy group is an electron-donating group due to its resonance effect, which can influence the electronic properties of the entire molecule. rsc.org

In the context of a molecule like 2-(4-Methoxyphenyl)cyclobutan-1-ol, the 4-methoxyphenyl group can affect the reactivity of both the cyclobutanol ring and the hydroxyl group. Its electron-donating nature can stabilize adjacent carbocations, potentially influencing the regioselectivity of ring-opening reactions. georganics.sk The presence of this aryl group is also significant in the broader field of chemical research, as the methoxyphenyl moiety is found in numerous biologically active compounds and pharmaceuticals. nih.govwikipedia.org For example, it is a key structural component in various compounds studied for their potential therapeutic properties. nih.gov The synthesis of molecules containing the 4-methoxyphenyl group often involves coupling reactions, such as the Suzuki coupling, with 4-methoxyphenylboronic acid. orgsyn.org

Structure

3D Structure

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)cyclobutan-1-ol |

InChI |

InChI=1S/C11H14O2/c1-13-9-4-2-8(3-5-9)10-6-7-11(10)12/h2-5,10-12H,6-7H2,1H3 |

InChI Key |

BQAYWLMATOYQNW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCC2O |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 2 4 Methoxyphenyl Cyclobutan 1 Ol

Ring-Opening Reactions of the Cyclobutanol (B46151) Core

Ring-opening reactions are a hallmark of cyclobutanol chemistry, driven by the release of approximately 26 kcal/mol of strain energy associated with the four-membered ring. nih.gov These transformations provide a powerful synthetic tool for accessing linear carbon chains with specific functionalization.

Transition metals, particularly palladium and iridium, are effective catalysts for the C–C bond cleavage of cyclobutanols. Palladium-catalyzed reactions often proceed via β-carbon elimination, a process where the metal center inserts into the C1-C2 bond of the cyclobutanol.

Recent studies have demonstrated that a Pd(II)/JohnPhos catalytic system can cleave two Csp³–Csp³ bonds in substituted cyclobutanol substrates. cdnsciencepub.com This process involves the sequential cleavage of both a strained and an unstrained C-C bond, effectively treating the cyclobutanol moiety as a masked acetyl group. cdnsciencepub.com For a substrate like 2-(4-methoxyphenyl)cyclobutan-1-ol, this would lead to the formation of 4-methoxystyrene and acetaldehyde, showcasing a formal [2+2]-retrocyclization.

This catalytic system's activity is highly dependent on the choice of ligand. Bulky biaryl phosphine ligands, such as JohnPhos, have been shown to promote this double C-C cleavage, whereas other ligands might favor different reaction pathways. cdnsciencepub.com The reaction is believed to be assisted by the in situ generated ketone moiety, which facilitates the cleavage of the second, unstrained C-C bond. cdnsciencepub.com

Furthermore, palladium catalysis can be harnessed in ring-opening polymerization (ROP) of bifunctional cyclobutanol precursors. acs.org This method relies on palladium's ability to promote both the β-carbon elimination and a subsequent C-C coupling with the resulting Pd-alkyl intermediate, leading to the formation of novel polyketones. acs.org

| Catalytic System | Reaction Type | Key Feature | Potential Product from this compound | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / JohnPhos / Cs₂CO₃ | Formal [2+2]-Retrocyclization | Cleavage of two Csp³–Csp³ bonds | 4-Methoxystyrene and Acetaldehyde | cdnsciencepub.com |

| Pd(OAc)₂ / PPh₃ | Ring-Opening Polymerization (ROP) | Forms polyketones from bifunctional monomers | Polymer with repeating keto- and 4-methoxyphenyl (B3050149) units (if monomer is bifunctional) | acs.org |

Under acidic conditions, this compound undergoes dehydration to form a cyclobutyl cation. This intermediate is pivotal and can follow several pathways, primarily involving ring-opening or rearrangement to relieve ring strain. The stability of the carbocation is a key factor directing the reaction's outcome.

In the case of 2-aryl substituted cyclobutanols, the reaction is initiated by the protonation of the hydroxyl group, which then departs as a water molecule. The resulting secondary carbocation at C1 is immediately stabilized by the strained ring system. This cation can undergo a rearrangement involving the cleavage of one of the adjacent C-C bonds. The cleavage of the C1-C2 bond is particularly favored due to the formation of a resonance-stabilized benzylic carbocation, further stabilized by the electron-donating methoxy (B1213986) group on the phenyl ring. This intermediate can then be trapped by a nucleophile or undergo further rearrangement.

Studies on bicyclic cyclobutanols with α-aryl substituents have shown that acid-catalyzed dehydration can lead to ring expansion and the formation of fused aromatic systems. cdnsciencepub.com The process involves a selective scission of the cyclobutanol ring to form an intermediate carbocation that undergoes intramolecular annulation. cdnsciencepub.com For a monocyclic system like this compound, the acid-catalyzed ring-opening would likely lead to the formation of a homoallylic cation, which can then rearrange to form various unsaturated ketones or aldehydes after reacting with water.

The development of enantioselective ring-opening reactions allows for the desymmetrization of prochiral cyclobutanols or the kinetic resolution of racemic mixtures, yielding chiral products. Iridium-based catalysts have proven particularly effective for this purpose.

The enantioselective cleavage of cyclobutanols can be achieved using an iridium catalyst with a chiral ligand, such as (S)-DTBM-SegPhos. nih.gov The proposed mechanism for the iridium-catalyzed reaction differs from related rhodium-catalyzed processes. It is suggested to involve the oxidative addition of the iridium(I) center into the O-H bond of the cyclobutanol, forming an Ir(III) hydride intermediate. nih.gov This is followed by a β-carbon elimination step, which is the stereo-determining step of the catalytic cycle, leading to the formation of a β-chiral ketone. nih.gov This method is particularly valuable for synthesizing chromane-related natural products from spirocyclobutanol precursors. nih.gov

| Catalyst Precursor | Chiral Ligand | Proposed Mechanism | Key Intermediate | Reference |

|---|---|---|---|---|

| [Ir(COD)Cl]₂ | (S)-DTBM-SegPhos | Oxidative addition of Ir(I) into O-H bond, followed by β-carbon elimination | Ir(III) hydride | nih.gov |

The driving force for the ring-opening reactions of this compound is the release of inherent ring strain. This strain is a combination of two main factors:

Angle Strain (Baeyer Strain): The internal C-C-C bond angles in a cyclobutane (B1203170) ring are approximately 90° (or 88° in its puckered conformation), a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. This deviation creates substantial strain.

Torsional Strain (Pitzer Strain): In a planar cyclobutane, all hydrogen atoms on adjacent carbons would be fully eclipsed. To alleviate this, the ring puckers into a "butterfly" conformation. However, this does not completely eliminate torsional strain, as the C-H bonds are still closer to an eclipsed than a staggered conformation. openstax.org

When the cyclobutanol ring opens, the carbon atoms can adopt geometries with bond angles closer to the ideal tetrahedral angle, and the substituents can rotate into more stable staggered conformations. This transition from a high-energy, strained state to a lower-energy, unstrained state is thermodynamically favorable and provides the primary driving force for the C-C bond cleavage reactions observed under thermal, acidic, or metal-catalyzed conditions.

Rearrangement Reactions

In addition to direct ring-opening, the carbocation intermediates formed from this compound can undergo skeletal rearrangements to yield structurally distinct products.

While the classic Pinacol rearrangement involves the transformation of a 1,2-diol, analogous rearrangements can occur with cyclobutanol derivatives under acidic conditions, often termed a semipinacol rearrangement. The reaction is initiated by the protonation of the hydroxyl group and its departure as water, forming a carbocation at C1.

This carbocation can then trigger a 1,2-alkyl or 1,2-aryl shift. In the case of this compound, there are two potential migrating groups from the adjacent C2 carbon: the 4-methoxyphenyl group and the alkyl chain of the cyclobutane ring (via C-C bond migration, leading to ring expansion).

The migratory aptitude generally follows the order: aryl > alkyl. The 4-methoxyphenyl group is a particularly good migrating group due to its ability to stabilize the transient positive charge via resonance, especially with the electron-donating methoxy substituent. Therefore, a 1,2-aryl shift is highly probable. This migration would result in a new carbocation at C2, which is stabilized by the adjacent hydroxyl group (forming a protonated ketone). Subsequent deprotonation would yield a ketone.

Alternatively, migration of one of the C-C bonds of the cyclobutane ring (e.g., the C2-C3 bond) to the C1 carbocation would result in a ring expansion, transforming the four-membered ring into a five-membered cyclopentanone derivative. The regiochemical outcome between these two pathways—aryl migration versus ring expansion—depends on the specific reaction conditions and the relative stability of the transition states.

Derivatization of the Hydroxyl Group

The secondary hydroxyl group of this compound is a key functional handle that allows for a wide range of chemical modifications. Standard alcohol transformations can be applied to synthesize a variety of derivatives.

Esterification: The hydroxyl group can be readily converted into an ester. This can be accomplished through several standard methods, such as Fischer esterification with a carboxylic acid under acidic catalysis, or more reactive methods like acylation with an acid chloride or anhydride, typically in the presence of a non-nucleophilic base like pyridine to neutralize the acidic byproduct.

Etherification: The synthesis of ethers from this compound can be achieved via the Williamson ether synthesis. This two-step process involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction, forming the ether linkage.

Oxidation: As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 2-(4-Methoxyphenyl)cyclobutan-1-one. This transformation can be achieved with high efficiency using a variety of modern oxidizing agents. Reagents such as Dess-Martin periodinane (DMP) or conditions like the Swern or Parikh-Doering oxidations are commonly employed to avoid over-oxidation and are compatible with a wide range of functional groups. rsc.org

Reduction Pathways: The synthesis of this compound often involves the reduction of the corresponding ketone. This reduction can be performed using standard hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Furthermore, significant advances have been made in the enantioselective reduction of cyclobutanones. Catalytic methods, such as the Corey-Bakshi-Shibata (CBS) reduction using chiral oxazaborolidines or Noyori's asymmetric transfer hydrogenation, can produce specific enantiomers of the cyclobutanol with high enantiomeric excess. nih.govrsc.org This control over stereochemistry is crucial for the synthesis of chiral molecules. researchgate.net

Table 3: Selected Oxidation and Reduction Methods for Cyclobutanol/Cyclobutanone Systems

| Transformation | Reagent/Catalyst System | Substrate | Product | Key Features | Reference(s) |

| Oxidation | Dess-Martin Periodinane (DMP) | Secondary Cyclobutanol | Cyclobutanone | Mild conditions, high yield. | rsc.org |

| Reduction | L-Selectride | Cyclobutanone | cis-Cyclobutanol | High diastereoselectivity. | nih.gov |

| Asymmetric Reduction | (S)-B–Me (CBS Catalyst) | Prochiral Cyclobutanone | Chiral Cyclobutanol | High enantioselectivity (e.g., 91% ee). | nih.gov |

| Asymmetric Reduction | RuCl(S,S)-Tsdpen | Prochiral Benzocyclobutenone | Chiral Benzocyclobutenol | Noyori transfer hydrogenation; excellent yield and enantioselectivity (e.g., 97% ee). | rsc.org |

Reactivity of the 4-Methoxyphenyl Moiety

The reactivity of this compound is dictated by the interplay between the strained cyclobutanol ring and the electronically active 4-methoxyphenyl group. The methoxy substituent, in particular, significantly influences the chemical behavior of the aromatic ring and, to a lesser extent, the cyclobutanol portion of the molecule.

Electrophilic Aromatic Substitution on Methoxyphenyl Group

The 4-methoxyphenyl group in this compound is highly susceptible to electrophilic aromatic substitution (SEAr) reactions. The methoxy group (—OCH₃) is a potent activating group, meaning it increases the rate of electrophilic substitution compared to unsubstituted benzene (B151609). scielo.org.mx This activation stems from the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance (+R effect), which stabilizes the cationic Wheland intermediate (also known as an arenium ion or σ-complex) formed during the reaction. wikipedia.orglibretexts.org

The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on an electrophile (E⁺), forming the resonance-stabilized Wheland intermediate. wikipedia.org A subsequent deprotonation step restores the aromaticity of the ring, resulting in the substitution of a hydrogen atom with the electrophile. libretexts.org

The methoxy group is also a strong ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself. scielo.org.mx In this compound, the para position is already occupied by the cyclobutanol substituent. Therefore, electrophilic attack is expected to occur predominantly at the two equivalent ortho positions (C-3 and C-5) of the phenyl ring. Common SEAr reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (fuming H₂SO₄), and Friedel-Crafts alkylation and acylation (R-Cl/AlCl₃ or RCOCl/AlCl₃). wikipedia.orgminia.edu.egmasterorganicchemistry.com

| Substituent Group | Effect on Reactivity | Directing Influence | Dominant Electronic Effect |

|---|---|---|---|

| -OCH₃ (Methoxy) | Strongly Activating | Ortho, Para | Resonance Donation (+R) |

| -R (Alkyl, e.g., cyclobutyl) | Weakly Activating | Ortho, Para | Inductive Donation (+I) |

Influence of Methoxy Group on Cyclobutanol Reactivity

The methoxy group primarily exerts its influence on the cyclobutanol ring through electronic effects transmitted via the aromatic system. While it does not directly participate in reactions at the cyclobutanol hydroxyl or carbon framework, its electron-donating nature can stabilize reactive intermediates that are generated during transformations of the four-membered ring.

This influence is particularly evident in reactions that involve the formation of a positive charge on the benzylic carbon or elsewhere in the cyclobutane ring, such as in ring-opening or ring-expansion reactions. For example, in the electrochemical ring expansion of aryl-substituted cyclobutanols to form 1-tetralones, the methoxy group plays a key role. researchgate.net The reaction proceeds via the generation of an alkoxy radical, followed by C-C bond cleavage and subsequent intramolecular cyclization onto the aromatic ring. researchgate.net The electron-donating methoxy group can stabilize the cationic character that develops on the aromatic ring during this process, influencing the reaction's feasibility and regioselectivity. In one study, the electrochemical ring expansion of a cyclobutanol analog bearing a methoxy group on the aromatic ring yielded a 1:1 mixture of ortho- and para-cyclized regioisomers, demonstrating the powerful directing influence of the methoxy group in such transformations. researchgate.net

Mechanistic Studies of Reactions Involving this compound and Analogs

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. Research on this molecule and its analogs has employed a combination of experimental and computational techniques to elucidate reaction pathways, intermediates, and transition states.

Elucidation of Reaction Intermediates

Several types of reactive intermediates have been proposed or identified in transformations of aryl cyclobutanol derivatives. The specific intermediate formed is highly dependent on the reaction conditions, catalysts, and reagents employed.

Radical and Cationic Intermediates: In electrochemical reactions, such as the ring expansion of cyclobutanols to tetralones, the mechanism is believed to involve the initial formation of an alkoxy radical at the hydroxyl group. researchgate.net This is followed by β-scission of a C-C bond in the strained ring to generate a carbon-centered radical, which is subsequently oxidized to a carbocation that undergoes intramolecular cyclization. The stabilization of such cationic intermediates by the 4-methoxyphenyl group is a critical factor in these pathways. researchgate.net

Organometallic Intermediates: Transition metal-catalyzed reactions often proceed through organometallic intermediates. For instance, the iridium-catalyzed C-C bond activation and ring-opening of tertiary cyclobutanols are proposed to involve the initial formation of an Ir(III) hydride intermediate. nih.gov This species then undergoes a β-carbon elimination (the C-C bond cleavage step) prior to reductive C-H elimination to yield the final product. nih.gov Similarly, gold-catalyzed heteroannulation reactions of bicyclobutane derivatives bearing enol ether groups are thought to proceed via cationic gold intermediates that activate the substrate towards nucleophilic attack by water. rsc.org

Wheland Intermediate: As discussed in section 3.4.1, any electrophilic aromatic substitution reaction on the 4-methoxyphenyl ring will proceed through a resonance-stabilized cyclohexadienyl cation, or Wheland intermediate. wikipedia.org

Transition State Analysis

The analysis of transition states provides deep insight into reaction kinetics and selectivity. For complex molecules like this compound, this analysis often relies on computational chemistry and kinetic isotope effect (KIE) studies.

Computational Modeling: Density Functional Theory (DFT) calculations are a powerful tool for mapping reaction potential energy surfaces and characterizing the geometry and energy of transition states. In studies of iridium-catalyzed cyclobutanol cleavage, transition-state optimizations were performed to rationalize the origins of enantioselectivity. nih.gov Such computational models can help predict the stereochemical outcome of a reaction by comparing the energies of competing diastereomeric transition states. nih.gov A study on the Meerwein–Ponndorf–Verley (MPV) reduction of an analog, 4′-methoxypropiophenone, proposed a typical six-membered transition state involving the Hf-based catalyst, the ketone substrate, and the alcohol reductant. mdpi.com

Kinetic Isotope Effects (KIEs): KIEs are measured by comparing the reaction rates of isotopically labeled and unlabeled substrates. This experimental technique provides direct information about changes in bonding at specific atomic positions in the rate-determining transition state. For example, in the study of the hydroxide-promoted hydrolysis of 4-nitrophenyl α-d-mannopyranoside, a reaction that proceeds via neighboring group participation similar to what could be envisaged for certain cyclobutanol reactions, multiple KIEs were measured to model the transition state. nih.gov The data indicated a late transition state with significant cleavage of the glycosidic bond and substantial participation from the neighboring C2-alkoxide. nih.gov

| Isotopic Position | Experimental KIE Value | Interpretation |

|---|---|---|

| C1-²H | 1.112 ± 0.004 | Change in hybridization at C1 |

| C2-²H | 1.045 ± 0.005 | Conformational changes near C2 |

| Anomeric 1-¹³C | 1.026 ± 0.006 | Significant bond breaking at C1-O bond |

| Leaving Group ¹⁸O | 1.040 ± 0.012 | Significant C-O bond cleavage |

| C2-¹⁸O | 1.044 ± 0.006 | Significant C2-O bond participation (nucleophilic attack) |

Role of Catalysts and Reagents in Reaction Pathways

Catalysts and reagents are fundamental in directing the reactivity of this compound and its analogs, enabling transformations that would otherwise be unfeasible.

Transition Metal Catalysts: A variety of transition metals catalyze unique transformations of cyclobutanol derivatives.

Iridium: Iridium complexes, particularly with chiral ligands like DTBM-SegPhos, are effective for the enantioselective C−C bond activation and desymmetrization of prochiral cyclobutanols. nih.gov The mechanism differs significantly from related rhodium-catalyzed processes. nih.gov

Gold: Gold catalysts, such as PPh₃AuCl activated by a silver salt, exhibit high π-Lewis acidity and can be used to catalyze heteroannulation reactions involving the activation of enol ether groups in cyclobutane derivatives. rsc.org

Copper: Copper catalysts, often employing N-heterocyclic carbene ligands, can be used for arylboration reactions of cyclobutene precursors, with the ligand environment being crucial for controlling regioselectivity. smolecule.com

Lewis and Brønsted Acids:

As in classical organic chemistry, Lewis acids like AlCl₃ or FeBr₃ are essential for activating reagents in Friedel-Crafts and halogenation reactions on the methoxyphenyl ring. masterorganicchemistry.com

Bifunctional catalysts possessing both Lewis and Brønsted acid sites can promote cascade reactions. For example, a hafnium-based polymeric nanocatalyst (PhP-Hf) was used to convert 4′-methoxypropiophenone to trans-anethole. mdpi.com The Lewis acidic Hf⁴⁺ center facilitates a Meerwein-Ponndorf-Verley reduction, while the Brønsted acid sites on the catalyst promote the subsequent dehydration step. mdpi.com

Electrochemical Control: The use of an electric current, as seen in the regioselective ring expansion of cyclobutanols, offers an alternative to chemical reagents for generating reactive intermediates like alkoxy radicals. researchgate.net The addition of co-catalysts, such as Mn(OTf)₂, can improve the yield and efficiency of these electrochemical transformations. researchgate.net

| Catalyst/Reagent System | Reaction Type | Mechanistic Role | Reference |

|---|---|---|---|

| Electric Current / Mn(OTf)₂ | Ring Expansion | Generation of alkoxy radical intermediate | researchgate.net |

| Iridium / DTBM-SegPhos | C-C Bond Activation | Forms Ir(III) hydride for β-carbon elimination | nih.gov |

| PPh₃AuCl / AgOTf | Heteroannulation | Acts as a π-Lewis acid to activate an enol ether | rsc.org |

| Hf-based Polymer (PhP-Hf) | Tandem Reduction/Dehydration | Bifunctional: Lewis acid for reduction, Brønsted acid for dehydration | mdpi.com |

Conclusion and Future Research Directions

Summary of Current Research Landscape

The contemporary understanding of 2-(4-methoxyphenyl)cyclobutan-1-ol is largely shaped by its utility in radical-mediated C-C bond cleavage reactions. Research has centered on the selective activation of the C1-C2 bond of the cyclobutanol (B46151) group, which is facilitated by the presence of the 4-methoxyphenyl (B3050149) substituent at the C2 position. This substituent plays a crucial role in influencing the electronic properties of the molecule and stabilizing reactive intermediates.

A predominant theme in the literature is the use of photocatalysis to initiate the ring-opening of cyclobutanols. These reactions typically proceed through a radical-polar mechanism, where a photoexcited catalyst engages in a single-electron transfer (SET) with the alcohol. This process generates a β-alkoxy radical, which then undergoes rapid fragmentation to yield a distonic radical cation. The resulting open-chain radical is then trapped by various nucleophiles or radical acceptors, allowing for the formation of a diverse array of functionalized products. This methodology has been successfully applied to the synthesis of complex molecules, demonstrating the strategic importance of this compound as a building block.

Unexplored Synthetic Avenues

Despite the progress in the application of this compound, several synthetic avenues remain underexplored. The primary focus to date has been on reactions that cleave the C1-C2 bond. However, the potential for selective cleavage of other C-C bonds within the cyclobutane (B1203170) ring, such as the C2-C3 or C3-C4 bonds, has not been thoroughly investigated. Developing catalytic systems that can control the regioselectivity of ring-opening would significantly expand the synthetic utility of this compound.

Furthermore, the diastereoselective synthesis of substituted 2-(4-methoxyphenyl)cyclobutan-1-ols presents another area ripe for exploration. Most current studies utilize racemic mixtures or simple diastereomers. The development of stereocontrolled synthetic routes to access enantiomerically pure or diastereomerically enriched cyclobutanols would enable their use in asymmetric synthesis, paving the way for the construction of chiral molecules with high optical purity.

Emerging Methodologies for Cyclobutanol Transformations

Recent advancements in synthetic methodology are poised to revolutionize the transformations of cyclobutanols like this compound. While photoredox catalysis is currently a major focus, other emerging techniques hold significant promise.

Electrochemistry: Electrochemical methods offer a reagent-free alternative for initiating the single-electron transfer process required for ring-opening. Anodic oxidation could provide a scalable and sustainable approach to generate the key alkoxy radical intermediates, potentially offering different reactivity and selectivity profiles compared to photocatalysis.

Mechanochemistry: The use of mechanical force to induce chemical reactions is a rapidly growing field. Ball-milling or other mechanochemical techniques could enable solvent-free transformations of this compound, reducing waste and potentially accessing novel reaction pathways that are not feasible in solution.

Biocatalysis: Enzymes offer unparalleled selectivity in chemical transformations. The development of engineered enzymes capable of recognizing and transforming cyclobutanol substrates could lead to highly selective and environmentally friendly synthetic methods. For instance, specific oxidoreductases could be employed for stereoselective oxidations or kinetic resolutions.

A comparative overview of current and emerging methodologies is presented below:

| Methodology | Activating Principle | Key Intermediate | Advantages |

| Photoredox Catalysis | Visible Light/Photocatalyst | β-Alkoxy radical | Mild conditions, high functional group tolerance |

| Electrochemistry | Electric Potential | β-Alkoxy radical | Reagent-free, scalable, sustainable |

| Mechanochemistry | Mechanical Force | N/A | Solvent-free, potential for novel reactivity |

| Biocatalysis | Enzyme | Enzyme-substrate complex | High selectivity, environmentally friendly |

Potential for Integration with Other Chemical Disciplines

The chemistry of this compound is not confined to the realm of synthetic organic chemistry. Its unique reactivity profile offers opportunities for integration with other disciplines.

Polymer Chemistry: The ring-opening of cyclobutanols can generate radical species capable of initiating polymerization. By designing appropriate monomers, this compound could be used as a photo- or electro-initiator for ring-opening polymerization, leading to the synthesis of novel polymeric materials with tailored properties.

Materials Science: The incorporation of the 4-methoxyphenylcyclobutanol moiety into larger molecular frameworks could lead to new functional materials. For example, its photo-responsive nature could be harnessed to develop light-sensitive switches or sensors. The structural rigidity and defined stereochemistry of the cyclobutane ring could also be used to create well-defined scaffolds for advanced materials.

Medicinal Chemistry: While outside the direct scope of this analysis, the functionalized products derived from this compound transformations are of significant interest in medicinal chemistry. The ability to rapidly construct complex molecular scaffolds from a simple starting material is highly valuable in the search for new therapeutic agents. Future research will likely see the application of these methods in the synthesis of biologically active compounds and natural products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.